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Introduction

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the
highly homologous transcriptional co-activators, CREB-binding protein (CREBBP or CBP) and
E1A binding protein p300 (EP300).[1][2][3] These proteins are crucial regulators of gene
expression through their histone acetyltransferase (HAT) activity and their role in recognizing
acetylated lysine residues on histones and other proteins.[4][5] By targeting the CBP/p300
bromodomains, SGC-CBP30 prevents the "reading" of these epigenetic marks, thereby
modulating transcriptional programs. This makes it a valuable tool for investigating the roles of
CBP/p300 in various biological processes, including cancer and inflammation.[4][6]

These application notes provide a comprehensive guide to the recommended in vitro working
concentrations of SGC-CBP30, detailed protocols for key assays, and a summary of its
mechanism of action.

Data Presentation: In Vitro Efficacy of SGC-CBP30
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The following table summarizes the quantitative data for SGC-CBP30 activity in various in vitro
assays, providing a guide for selecting appropriate concentrations for your experiments.
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Target/Cell
Assay Type Li Parameter Value (nM) Notes
ine
Biochemical
Assays
Cell-free assay
measuring direct
AlphaScreen CREBBP ICso 69 S
binding inhibition.
[7]
Measures direct
Isothermal o o
- binding affinity in
Titration CREBBP K d 21
) a cell-free
Calorimetry (ITC)
system.[7]
Measures direct
Isothermal - o
o binding affinity in
Titration EP300 K d 38
) a cell-free
Calorimetry (ITC)
system.[1][7]
) Cell-free assay
Bio-Layer )
measuring
Interferometry CREBBP K d 41 o o
binding kinetics.
(BLI)
[7]
Potent and
selective
o inhibition of the
Binding Assay p300 K_d 32
p300
bromodomain.[2]
[8]
Cell-Based
Assays
Inhibition of
Luciferase doxorubicin-
RKO cells ICso0 1,500 _
Reporter stimulated p53
activity.[1]
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BENGHE

QuantiGene Plex

Assay

AMOL1 cells

ECso

2,700

Reduction in
MYC expression
after 6 hours of

treatment.[1]

BRET Assay

HEK?293 cells

ICso

2,800

Inhibition of
Halo-tagged
histone H3.3
binding to
NanoLuc-CBP.[1]

Cellular

Reprogramming

Somatic cells

Effective Conc.

500

Potent enhancer
of iPSC

reprogramming.

[9](10]

Accelerates

Fluorescence

Recovery After
FRAP Assay Various Effective Conc. 1,000 Photobleaching,
indicating target
engagement in

live cells.[5][8]

A subset of

multiple
o Myeloma cell
Growth Inhibition i Glso < 3,000 myeloma cell
ines
lines are highly

sensitive.[6]

Mechanism of Action & Signaling Pathway

CBP and p300 are critical transcriptional co-activators. Their bromodomains recognize and
bind to acetylated lysine residues on histone tails, a key step in chromatin remodeling and
gene activation. SGC-CBP30 acts as a competitive inhibitor at the acetyl-lysine binding pocket
within the CBP/p300 bromodomain.[9] This inhibition prevents the recruitment of the CBP/p300
complex to chromatin, leading to a decrease in histone H3 lysine 27 acetylation (H3K27Ac) at
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specific gene enhancers and promoters, and subsequent downregulation of target gene
expression, such as the oncogene MYC.[1][9]
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Caption: SGC-CBP30 inhibits CBP/p300 bromodomain binding to acetylated histones.

Experimental Protocols

AlphaLISA (Amplified Luminescent Proximity
Homogeneous Assay)

This protocol outlines a competitive binding assay to determine the ICso of SGC-CBP30 for the
CBP bromodomain.

Materials:
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e Recombinant His-tagged CBP bromodomain

« Biotinylated histone H4 peptide acetylated at Lys8 (Biotin-H4K8ac)

» Streptavidin-coated Donor beads

 Anti-His AlphaLISA Acceptor beads

o Assay Buffer (e.g., 30mM Tris, pH 8.0, 1ImM DTT, 0.01% BSA, 0.01% Tween-20)[11]
e SGC-CBP30 compound

o 384-well OptiPlate

Procedure:

o Compound Preparation: Prepare a serial dilution of SGC-CBP30 in DMSO, then dilute in
Assay Buffer to the desired final concentrations (e.g., 1 nM to 100 uM). The final DMSO
concentration should be kept below 1%.

o Reagent Preparation:

o Dilute His-CBP bromodomain and Biotin-H4K8ac peptide in Assay Buffer to their optimal
working concentrations (determined via titration).

o Dilute Donor and Acceptor beads in Assay Buffer according to the manufacturer's
instructions.[11] Perform this step under subdued light.

e Assay Plate Setup:

o

Add 5 pL of SGC-CBP30 dilution or vehicle (DMSO in Assay Buffer) to the wells of the
384-well plate.

o

Add 5 pL of the His-CBP bromodomain solution to each well.

[¢]

Add 5 pL of the Biotin-H4K8ac peptide solution to each well.

[¢]

Incubate for 60 minutes at room temperature.
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» Bead Addition:
o Add 10 pL of the prepared Anti-His Acceptor beads to each well.
o Add 10 puL of the prepared Streptavidin Donor beads to each well.
o Seal the plate and incubate for 60 minutes at room temperature in the dark.

o Data Acquisition: Read the plate on an AlphaScreen-compatible reader. The signal
generated is proportional to the amount of CBP bromodomain bound to the histone peptide.

e Analysis: Calculate the percent inhibition for each SGC-CBP30 concentration relative to the
DMSO control and fit the data to a dose-response curve to determine the ICso value.

TR-FRET (Time-Resolved Fluorescence Resonance
Energy Transfer) Assay

This protocol is for a homogeneous binding assay to measure the inhibition of the CBP
bromodomain-ligand interaction by SGC-CBP30.

Materials:

Europium (Eu®*)-labeled CBP Bromodomain (Donor)

Biotinylated acetylated peptide ligand

Allophycocyanin (APC)-labeled Avidin (Acceptor)[12]

TR-FRET Assay Buffer

SGC-CBP30 compound

Low-volume 384-well plates

Procedure:

o Compound Plating: Prepare serial dilutions of SGC-CBP30 and add them to the assay plate.
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e Reagent Mix: Prepare a master mix containing the Eus*-labeled CBP bromodomain and the
biotinylated peptide ligand in TR-FRET Assay Buffer.

e Incubation 1: Add the reagent mix to the wells containing the compound and incubate for a
defined period (e.g., 60 minutes) at room temperature to allow the compound to bind to the
bromodomain.

o Acceptor Addition: Add the APC-labeled Avidin to each well. This will bind to the biotinylated
peptide.

 Incubation 2: Incubate for at least 60 minutes at room temperature, protected from light.

o Measurement: Read the plate using a TR-FRET-compatible reader, measuring emissions at
two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[13]

e Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). The signal will decrease as the
compound inhibits the CBP-peptide interaction. Determine the ICso from the dose-response
curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring changes in
protein thermal stability upon ligand binding.[14][15]

Materials:

Cell line of interest (e.g., HEK293T)

Complete cell culture medium

SGC-CBP30

PBS (Phosphate-Buffered Saline)

Lysis buffer with protease inhibitors

PCR tubes or plates
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e Thermal cycler

o SDS-PAGE and Western Blot reagents
e Anti-CBP or Anti-p300 antibody
Procedure:

e Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the desired
concentration of SGC-CBP30 (e.g., 1-10 uM) or vehicle (DMSO) for 1-3 hours in the
incubator.[16]

e Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to the original volume.

e Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of
temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at
25°C for 3 minutes.[16]

o Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a warm
water bath).

o Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by
centrifugation at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.[14]

e Protein Analysis:
o Collect the supernatant (soluble fraction).
o Measure the protein concentration.

o Analyze the samples by SDS-PAGE and Western Blot using an antibody specific for the
target protein (CBP or p300).

o Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage
of soluble protein relative to the non-heated control against the temperature. A shift in the
melting curve to a higher temperature in the SGC-CBP30-treated samples indicates target
stabilization and engagement.
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Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating SGC-CBP30 in vitro.
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Caption: General experimental workflow for in vitro characterization of SGC-CBP30.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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